Garamine vs. Sisomicin: Differential Ribosomal Interaction Kinetics
Garamine, the pseudodisaccharide cleavage product of sisomicin, exhibits a biphasic response on E. coli protein synthesis in vitro, characterized by stimulation of polypeptide synthesis at low concentrations followed by inhibition at higher concentrations. In contrast, the parent compound sisomicin, a full pseudotrisaccharide, induces a triphasic inhibitory response [1]. This qualitative difference in kinetic behavior indicates that garamine engages the bacterial ribosome via a distinct set of interactions compared to the full aminoglycoside structure, providing a unique tool for dissecting structure-activity relationships.
| Evidence Dimension | In vitro protein synthesis inhibition kinetics |
|---|---|
| Target Compound Data | Biphasic response (stimulation at low concentration, inhibition at high concentration) |
| Comparator Or Baseline | Sisomicin (parent pseudotrisaccharide) |
| Quantified Difference | Biphasic vs. Triphasic response |
| Conditions | E. coli in vitro translation system |
Why This Matters
This mechanistic distinction validates garamine as a crucial probe for studying the minimal structural requirements for aminoglycoside-ribosome interactions, enabling rational design of novel analogs with potentially altered functional profiles.
- [1] Zierhut, G.; Piepersberg, W.; Boeck, A. Comparative analysis of the effect of amino glycosides on bacterial escherichia coli protein synthesis in vitro. Eur. J. Biochem. 1979, 98(2), 577-584. View Source
